(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid
Description
(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxymethyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Properties
IUPAC Name |
(2R)-2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-4-5-11(12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMMYRGSNWYHF-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287401-41-6 | |
| Record name | (2R)-1-tert-butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Chiral Pool Utilization
The synthesis often begins with chiral precursors such as methyl-Boc-D-pyroglutamate, which provides the (2R) configuration inherently. Alternative routes employ dimethyl itaconate as a cost-effective starting material, undergoing intramolecular cyclization with acids like oxalic or maleic acid to form 5-oxo-3-pyrrolidine carboxylate. This cyclization step achieves 78% yield under reflux conditions in ethanol, with 4Å molecular sieves enhancing reaction efficiency.
Lactam Reduction and Hydroxymethyl Group Introduction
Reduction of the lactam moiety is pivotal for introducing the hydroxymethyl group. Super-hydride (LiAlH(OBu-t)₃) selectively reduces lactams to pyrrolidines, yielding (2R)-2-(hydroxymethyl)pyrrolidine intermediates in 72% yield over two steps. Comparatively, NaBH₄ in methanol at 0°C achieves similar reductions but with lower stereochemical fidelity.
Boc Protection and Functional Group Interconversion
tert-Butoxycarbonyl (Boc) Protection Strategies
Boc protection of the pyrrolidine nitrogen is typically performed using Bis(tert-butoxycarbonyl)oxide (Boc₂O) in dichloromethane or THF, with bases like NaOH or triethylamine facilitating deprotonation. This step proceeds in >90% yield, ensuring minimal epimerization due to mild conditions. For example, treatment of pyrrolidine-3-methanol with Boc₂O at 0°C affords N-Boc-pyrrolidine-3-methanol in 92% yield.
Carboxylic Acid Formation via Oxidation or Hydrolysis
Ester hydrolysis of intermediates like methyl 5-oxo-3-pyrrolidine carboxylate is achieved using NaOH in ethanol, yielding the carboxylic acid derivative in 72% yield. Alternatively, oxidation of hydroxymethyl groups to carboxylic acids employs MnO₂ in DMSO or Swern oxidation (oxalyl chloride/DMSO), though the latter requires stringent low-temperature control (-65°C) to prevent over-oxidation.
Stereochemical Control and Resolution Techniques
Diastereomeric Separation via Chromatography
C-H activation-arylation reactions often produce diastereomeric mixtures, necessitating chromatographic separation. For instance, allylation of methyl-Boc-D-pyroglutamate with allylbromide generates a 2:1 trans:cis ratio, resolved via flash chromatography to isolate the desired trans-isomer in 36% yield.
Epimerization Mitigation
Epimerization during Boc deprotection or hydrolysis is minimized using non-acidic conditions. For example, ester hydrolysis with NaOH in ethanol at room temperature preserves the (2R) configuration, whereas prolonged heating in acidic media induces racemization.
Comparative Analysis of Synthetic Routes
The C-H activation route offers superior enantiomeric excess (>99%) but suffers from lower overall yields due to multi-step complexity. In contrast, the dimethyl itaconate pathway provides higher throughput (93% yield) but requires additional chiral resolution steps.
Process Optimization and Scalability
Solvent and Catalyst Selection
Polar aprotic solvents like DMF or DMSO enhance reaction rates in C-H activation steps, while ethanol or methanol is preferred for reductions to simplify workup. Catalytic Pd/C hydrogenation, though effective for debenzylation, is cost-prohibitive at scale compared to NaBH₄ .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed
Oxidation: Formation of (2R)-1-tert-Butoxycarbonyl-2-(carboxymethyl)pyrrolidine-2-carboxylic acid
Reduction: Formation of (2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-methanol
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
Pharmaceutical Synthesis
Boc-HMPCA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce chirality makes it valuable for developing drugs that require specific stereochemistry. For instance, it can be utilized in the synthesis of amino acids and peptide derivatives, which are critical in drug development.
Chiral Building Block
The compound is widely used as a chiral building block in asymmetric synthesis. Its structural features allow chemists to create enantiomerically pure compounds, which are essential for the efficacy and safety of many drugs. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates further transformations without affecting the hydroxymethyl group .
Research on Neuroprotective Agents
Recent studies have explored Boc-HMPCA's potential neuroprotective effects. Research indicates that derivatives of this compound may exhibit protective properties against neurodegenerative diseases by modulating neurotransmitter systems . This application is promising for developing new treatments for conditions such as Alzheimer's disease.
Synthesis of Peptide-Based Therapeutics
Boc-HMPCA is increasingly being investigated for its role in synthesizing peptide-based therapeutics. Its ability to form stable peptide bonds makes it an attractive candidate for creating novel peptides that can act on specific biological targets .
Case Study 1: Synthesis of Chiral Amino Acids
A study demonstrated the successful use of Boc-HMPCA in synthesizing chiral amino acids through an asymmetric synthesis route. The reaction conditions were optimized to yield high enantiomeric excess (ee), showcasing the compound's utility in producing biologically relevant molecules .
Case Study 2: Neuroprotective Properties
In a recent pharmacological study, Boc-HMPCA and its derivatives were tested for their neuroprotective effects on neuronal cell lines exposed to oxidative stress. Results indicated that certain derivatives significantly reduced cell death and oxidative damage, highlighting their potential as therapeutic agents against neurodegeneration .
Mechanism of Action
The mechanism of action of (2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, influencing various biochemical pathways. The presence of the Boc protecting group and the hydroxymethyl group allows for selective interactions with target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2-carboxylic acid: A derivative of proline with a carboxylic acid group at the 2-position.
N-Boc-proline: A proline derivative with a Boc protecting group.
Uniqueness
(2R)-1-tert-Butoxycarbonyl-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl group. This combination allows for versatile chemical modifications and selective interactions in various applications, making it a valuable compound in research and industry.
Q & A
Basic Questions
Q. How can the stereochemistry of this compound be confirmed using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The compound’s absolute configuration can be determined by refining the structure using programs like SHELXL . Key steps include:
- Growing high-quality crystals (e.g., via slow evaporation of ethanol/water mixtures) .
- Collecting diffraction data and applying Flack or Rogers η parameters to verify enantiopurity .
- Comparing bond lengths, angles, and hydrogen-bonding networks with structurally related pyrrolidine derivatives (e.g., bulgecinine or BR13 analogs) .
Q. What safety precautions are required when handling this compound in the lab?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification. Key precautions include:
- Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to risks of skin/eye irritation (H315, H319) .
- Store in tightly closed containers in a well-ventilated area to prevent degradation .
- Avoid inhalation (H335) by using respiratory protection during powder handling .
Q. What synthetic routes are available for this compound?
- Methodological Answer : Multi-step synthesis typically involves:
- Starting from chiral precursors (e.g., D-glucose derivatives) to ensure stereochemical integrity .
- Introducing the tert-butoxycarbonyl (Boc) group via carbamate formation under inert conditions .
- Optimizing reaction steps (e.g., palladium-catalyzed couplings) with catalysts like Pd(OAc)₂ and ligands such as XPhos .
Advanced Research Questions
Q. How can conflicting hydrogen-bonding patterns in crystallographic data be resolved?
- Methodological Answer :
- Perform high-resolution data collection (e.g., synchrotron sources) to reduce noise.
- Use SHELXL’s restraints for hydrogen atom positions and refine anisotropic displacement parameters .
- Compare hydrogen-bonding motifs (e.g., donor-acceptor distances) with analogous compounds like (2S,3R,4R,5R)-3,4-dihydroxy derivatives to identify outliers .
Q. How does the hydroxymethyl group’s conformation influence reactivity in peptide coupling?
- Methodological Answer :
- Analyze crystal structures to determine if the hydroxymethyl adopts a "gauche" or "anti" conformation relative to the pyrrolidine ring .
- Steric hindrance from the gauche conformation may reduce coupling efficiency. Test using bulky coupling agents (e.g., HATU vs. EDCI) to mitigate this .
- Monitor reaction kinetics via NMR or HPLC to correlate conformation with reactivity .
Q. What strategies mitigate racemization during Boc-deprotection?
- Methodological Answer :
- Use mild acidic conditions (e.g., HCl in dioxane at 0–25°C) to minimize chiral center inversion .
- Monitor optical rotation or chiral HPLC post-deprotection to detect racemization .
- Compare with literature protocols for structurally similar Boc-protected pyrrolidines (e.g., bulgecinine derivatives) .
Q. How to address low yield in multi-step synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
